molecular formula C7H5F2NO2 B1267758 4-Amino-3,5-difluorobenzoic acid CAS No. 500577-99-1

4-Amino-3,5-difluorobenzoic acid

Cat. No. B1267758
M. Wt: 173.12 g/mol
InChI Key: MJHZRTJMDQYAHN-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorobenzoic acid is a biologically relevant small organic molecule with distinct structural and chemical properties. This compound, characterized by the presence of amino and difluorobenzoic acid groups, plays a critical role in various chemical syntheses and studies, especially in understanding molecular interactions and chemical reactivity.

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3,5-difluorobenzoic acid often involves multi-step reactions that include nitration, esterification, reduction, diazotization, and hydrolysis. For example, a practical synthesis route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid demonstrates a related pathway with a 70% overall yield, highlighting the complexity and efficiency of synthesizing halogenated benzoic acids (Zhang et al., 2020)).

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-difluorobenzoic acid and related compounds has been extensively studied using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods. These studies reveal detailed insights into the geometry, intra- and inter-molecular interactions, and electronic structure, essential for understanding the compound's reactivity and properties (Yıldırım et al., 2015)).

Chemical Reactions and Properties

4-Amino-3,5-difluorobenzoic acid undergoes various chemical reactions, reflecting its reactivity and functional versatility. Its amino group can participate in substitution reactions, while the carboxylic acid moiety is crucial for esterification and amide formation reactions. The presence of fluorine atoms significantly influences its chemical behavior, affecting its acidity, reactivity towards nucleophiles, and interaction with other molecules (Quan & Sun, 2012)).

Scientific Research Applications

Spectroscopic Studies

  • FT-Raman and FT-IR Spectroscopy : The Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra of 2-amino-4,5-difluorobenzoic acid were recorded, providing insights into its equilibrium geometry, vibrational frequencies, and thermodynamic functions. This research contributes significantly to understanding the molecular structure and behavior of such compounds (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Structural Analysis and Molecular Interactions

  • Molecular Co-crystals : Studies on molecular co-crystals involving 4-aminobenzoic acid have been conducted. These investigations provide valuable insights into the hydrogen bonding associations and the structural intricacies of these compounds (Smith, Lynch, Byriel, & Kennard, 1995).

Nanotechnology and Surface Modification

  • Surface Modification and Nanoparticle Formation : Research involving the covalent modification of surfaces, such as glassy carbon, with 4-aminobenzoic acid for the fabrication of nanolayer films demonstrates the potential application of these compounds in nanotechnology and surface engineering (Liu, Cheng, Liu, & Dong, 2000).

Biochemical and Medical Research

  • Antimicrobial and Cytotoxic Agents : Studies on 4-aminobenzoic acid derivatives have shown their potential as antimicrobial and cytotoxic agents, indicating their relevance in medical and biochemical research (Krátký et al., 2019).

Electrocatalysis and Sensor Development

  • Electrochemical Sensors : The development of electrochemical sensors using 4-aminobenzoic acid derivatives exemplifies the role of these compounds in creating sensitive and selective detection systems for various applications, including environmental monitoring and food safety (Shi et al., 2020).

Safety And Hazards

4-Amino-3,5-difluorobenzoic acid is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Amino-3,5-difluorobenzoic acid are not available, it’s worth noting that the global market for similar compounds is expected to increase in the coming years . This growth is driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .

properties

IUPAC Name

4-amino-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZRTJMDQYAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300184
Record name 4-amino-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-difluorobenzoic acid

CAS RN

500577-99-1
Record name 4-amino-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ML Hammill, K Tsubaki, M Kitamura… - Current …, 2023 - Wiley Online Library
This article presents the detailed synthesis and characterization protocols for an ortho‐functionalized tetrafluorinated azobenzene containing siRNA, which has photoswitchable …
F Wu, J Singh, PA Thomas, Q Ge, VG Kravets… - 2D …, 2020 - iopscience.iop.org
Extraordinary optical, electrical and chemical properties of 2D materials have potential to be useful for quick and sensitive detection of pathological diseases. One important example is …
Number of citations: 12 iopscience.iop.org
X Yang, S Li, J Zhao, X Wang, H Huang… - Solar Energy Materials …, 2021 - Elsevier
Abstract Development of photoactive chemical heat storage (PCHS) materials that can be isomerized without ultraviolet light and have outstanding storage performance as well as high …
Number of citations: 2 www.sciencedirect.com
L Josa-Culleré, A Llebaria - Journal of medicinal chemistry, 2023 - ACS Publications
The lack of selectivity of anticancer drugs limits current chemotherapy. Light-activatable drugs, whose activity can be precisely controlled with external light, could provide a more …
Number of citations: 6 pubs.acs.org
J Accardo - 2022 - search.proquest.com
Part I: Evaluating the relationship between Crosslink Kinetics and Thermodynamics with the hydrogel mechanics. The past two decades have witnessed a surge of applications built …
Number of citations: 0 search.proquest.com
R Dean - 2016 - orca.cardiff.ac.uk
Peptides derived from DNA-binding zinc finger proteins were synthesised with pairs of cysteine residues with i,i+7 and i,i+11 relative spacings introduced into their sequence. The …
Number of citations: 2 orca.cardiff.ac.uk
M Hammill - 2021 - dam-oclc.bac-lac.gc.ca
Short interfering RNAs (siRNAs) are biopolymers that are used for post-transcriptional gene regulation and act as endogenous defenses against attack from viruses and dsRNA …
Number of citations: 2 dam-oclc.bac-lac.gc.ca
S Gracious - 2022 - search.proquest.com
Azobenzene is a widespread photo-switch that has been used extensively in many fields. However, there are a number of nuances that have deterred researchers from implementing it …
Number of citations: 3 search.proquest.com

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